molecular formula C12H16Cl2N2O B11783009 3,5-Dichloro-4-(2,6-dimethylmorpholino)aniline

3,5-Dichloro-4-(2,6-dimethylmorpholino)aniline

Cat. No.: B11783009
M. Wt: 275.17 g/mol
InChI Key: WEGDUZQLXNPZNH-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(2,6-dimethylmorpholino)aniline is an organic compound with the molecular formula C12H16Cl2N2O. It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms and a morpholino group. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(2,6-dimethylmorpholino)aniline typically involves the reaction of 3,5-dichloroaniline with 2,6-dimethylmorpholine under specific conditions. One common method includes the use of a catalytic hydrogenation process followed by a Bamberger rearrangement . This method is efficient and practical, providing a high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure a greener and more efficient process. The use of catalytic hydrogenation and Bamberger rearrangement in a one-pot process is favored for its higher overall yield and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(2,6-dimethylmorpholino)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding nitro compounds.

    Reduction: Reduction reactions can convert nitro groups back to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce nitro derivatives, while substitution reactions can yield various functionalized aniline derivatives.

Scientific Research Applications

3,5-Dichloro-4-(2,6-dimethylmorpholino)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(2,6-dimethylmorpholino)aniline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

Compared to other dichloroanilines, 3,5-Dichloro-4-(2,6-dimethylmorpholino)aniline is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This makes it particularly valuable in specific industrial and research applications .

Properties

Molecular Formula

C12H16Cl2N2O

Molecular Weight

275.17 g/mol

IUPAC Name

3,5-dichloro-4-(2,6-dimethylmorpholin-4-yl)aniline

InChI

InChI=1S/C12H16Cl2N2O/c1-7-5-16(6-8(2)17-7)12-10(13)3-9(15)4-11(12)14/h3-4,7-8H,5-6,15H2,1-2H3

InChI Key

WEGDUZQLXNPZNH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=C(C=C2Cl)N)Cl

Origin of Product

United States

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